molecular formula C21H19N5O4 B10900842 N'-(3-allyl-2-hydroxybenzylidene)-1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-1-benzyl-3-nitro-1H-pyrazole-5-carbohydrazide

Cat. No.: B10900842
M. Wt: 405.4 g/mol
InChI Key: YAUYUFMPMBGFKL-LPYMAVHISA-N
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Description

N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an allyl group, a hydroxyl group, a nitro group, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid.

    Formation of the hydrazide: Reaction of the nitro-pyrazole with hydrazine hydrate.

    Condensation with the aldehyde: The final step involves the condensation of the hydrazide with 3-allyl-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The allyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Allyl group substitutions can be carried out using halogenating agents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving nitro and hydroxyl groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N’~5~-[(E)-1-(3-HYDROXY-2-METHYLPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’~5~-[(E)-1-(3-ALLYL-2-METHOXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’~5~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the allyl group, which can undergo various chemical transformations, and the hydroxyl group, which can form hydrogen bonds, enhancing its biological activity.

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-benzyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-5-nitropyrazole-3-carboxamide

InChI

InChI=1S/C21H19N5O4/c1-2-7-16-10-6-11-17(20(16)27)13-22-23-21(28)18-12-19(26(29)30)24-25(18)14-15-8-4-3-5-9-15/h2-6,8-13,27H,1,7,14H2,(H,23,28)/b22-13+

InChI Key

YAUYUFMPMBGFKL-LPYMAVHISA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-])O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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